2-Aminopyridine-3,4-diol
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Overview
Description
2-Aminopyridine-3,4-diol is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and hydroxyl groups at the third and fourth positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,4-diol typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of pyridine to form nitropyridine, followed by reduction to aminopyridine. The hydroxyl groups can be introduced through hydroxylation reactions using suitable oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
2-Aminopyridine-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminopyridine-3,4-diol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to therapeutic effects. The pathways involved often include modulation of neurotransmitter release and inhibition of specific signaling cascades .
Comparison with Similar Compounds
2-Aminopyridine: Lacks the hydroxyl groups present in 2-Aminopyridine-3,4-diol.
3,4-Dihydroxypyridine: Lacks the amino group at the second position.
2-Aminopyrimidine: Contains a different ring structure with nitrogen atoms at positions one and three.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
2-Aminopyridine-3,4-diol is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C5H6N2O2. The structure features:
- An amino group at position 2.
- Hydroxyl groups at positions 3 and 4 on the pyridine ring.
This unique arrangement of functional groups contributes to its distinct reactivity and biological activity.
Biological Activity
1. Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer potential. For instance, modified aminopyridine derivatives have shown effective inhibition of gene expression related to cancer progression. Specifically, compounds like 3MeAP-ΨdC have been noted for their ability to selectively inhibit the hTERT gene, which plays a critical role in telomerase activity in cancer cells .
2. Gene Regulation
The compound has been explored for its ability to regulate gene expression through triplex-forming oligonucleotides (TFOs). These TFOs can bind selectively to DNA sequences containing CG inversion sites, thereby modulating transcriptional activity . The binding affinity and selectivity of these compounds make them promising candidates for therapeutic applications in gene therapy.
3. Enzyme Inhibition
this compound has been investigated for its inhibitory effects on various enzymes. For example, it has been shown to interact with the enzyme DXS (1-deoxy-D-xylulose-5-phosphate synthase), which is a target for anti-infective agents. The compound's ability to inhibit this enzyme suggests potential applications in treating infectious diseases .
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of aminopyridine derivatives, researchers synthesized several compounds based on this compound. These compounds were tested against various cancer cell lines, revealing that some derivatives significantly reduced cell proliferation and induced apoptosis through the inhibition of key signaling pathways involved in cancer cell survival.
Case Study 2: Gene Expression Modulation
Another study examined the use of this compound derivatives as TFOs targeting specific gene sequences. The results indicated that these compounds could effectively inhibit transcription in vitro, demonstrating their potential as therapeutic agents for gene regulation in diseases characterized by aberrant gene expression.
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Gene regulation | Inhibits hTERT gene expression; binds to DNA |
3MeAP-ΨdC | Selective inhibition of transcription | Forms stable triplex structures with DNA |
Modified derivatives | Varies (e.g., enzyme inhibition) | Alters enzyme activity through competitive inhibition |
Properties
CAS No. |
856954-76-2 |
---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-amino-3-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H6N2O2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H3,6,7,8) |
InChI Key |
OBWKIFDJLUUUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)O)N |
Origin of Product |
United States |
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